molecular formula C12H22N2O3 B7965556 tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate CAS No. 1779577-11-5

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate

Cat. No.: B7965556
CAS No.: 1779577-11-5
M. Wt: 242.31 g/mol
InChI Key: OAJIQHJOQXQMMQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of tert-butyl esters and pyrido[4,3-b][1,4]oxazine derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate can be compared with similar compounds such as:

  • tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxamide
  • tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylic acid

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

tert-butyl 2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJIQHJOQXQMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779577-11-5
Record name tert-butyl octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate
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